

# regulatory guidelines for Docetaxel Impurity 4 control

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## Compound Focus: Docetaxel Impurity 4

CAS No.: 153744-63-9

Cat. No.: S1790386

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## Docetaxel Impurity 4 Profile

The table below summarizes the key identification and characterization data for **Docetaxel Impurity 4**.

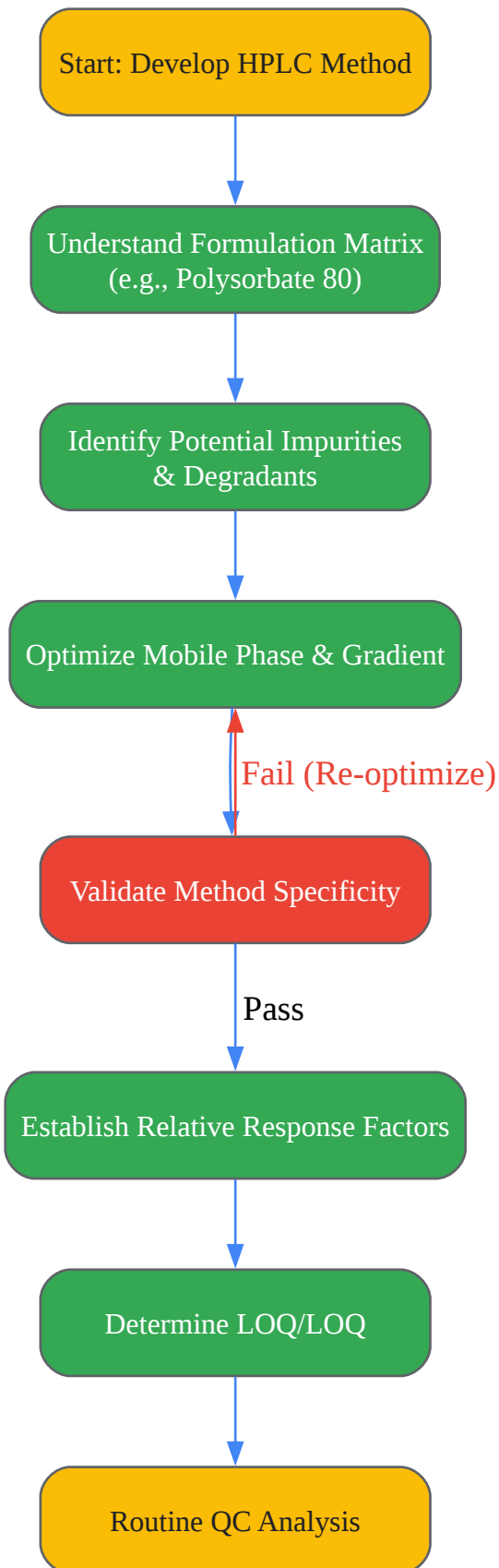
Property	Description
Chemical Name	(4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid [1]
CAS Number	153744-63-9 [1]
Molecular Formula	C <sub>17</sub> H <sub>23</sub> NO <sub>5</sub> [1]
Molecular Weight	321.4 g/mol [1]
Role & Use	Used as a reference standard for analytical method development, validation (AMV), Quality Control (QC), and commercial production, particularly for Abbreviated New Drug Applications (ANDA) [1].

## Control and Analysis of Docetaxel Impurities

A primary concern in controlling impurities for Docetaxel injection is separating drug-related impurities from peaks originating from the formulation's placebo matrix, particularly **polysorbate 80** [2]. Failure to do so can lead to overestimation or underestimation of impurity levels [2].

- **Critical Separation Challenge:** A major degradant of Docetaxel, **7-epi Docetaxel**, was found to co-elute with a placebo peak in some analytical methods, highlighting the need for highly specific stability-indicating methods [2].
- **Method Optimization:** Research indicates that optimizing HPLC methods, sometimes by introducing a second organic modifier like methanol, is necessary to adequately separate all known impurities and degradants from each other and from the placebo components [2].

The following diagram illustrates the core workflow for developing a stability-indicating method that can accurately quantify **Docetaxel Impurity 4** and other related substances.



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## Experimental Protocol for Impurity Analysis

The table below outlines key steps for the analytical method used to control impurities in Docetaxel injection, based on the search results.

Experimental Step	Description & Purpose
<b>Method Development</b>	Develop a stability-indicating HPLC method capable of separating process-related impurities, degradation products, and peaks from the formulation matrix (e.g., polysorbate 80) [2].
<b>Specificity Check</b>	Demonstrate that the method can separate all known impurities from each other and from placebo peaks. Use techniques like spiking studies and Peak Purity analysis using a Photodiode Array (PDA) detector [2].
<b>Quantification</b>	Use authentic impurity standards to establish <b>Relative Retention Times (RRT)</b> and <b>Relative Response Factors (RRF)</b> for accurate quantification of known impurities [2].
<b>Sensitivity</b>	Determine the <b>Limit of Quantification (LOQ)</b> for Docetaxel and its known impurities. The LOQ should be sufficiently low, typically below 0.2 µg/mL, to detect impurities at the required reporting threshold [2].

## Summary and Research Considerations

To summarize the key findings:

- **Docetaxel Impurity 4** is a specified compound with a clear chemical structure and is used as a critical reference standard in drug quality control [1].
- Accurate analysis requires **advanced, stability-indicating HPLC methods** that can distinguish true drug impurities from interfering signals from the formulation's excipients [2].

For your research, I suggest focusing on the following areas:

- **Consult Pharmacopeial Monographs:** For definitive regulatory guidelines, the most authoritative sources are the official monographs in the **United States Pharmacopeia (USP)** and **European**

**Pharmacopoeia (Ph. Eur.)**, which should specify the acceptance criteria and control methods for all specified impurities, including Impurity 4 [1] [3] [2].

- **Procure Certified Standards:** As indicated by suppliers, using certified reference standards like **Docetaxel Impurity 4** is essential for method validation and ensuring accurate quantification [1].

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## References

1. | 153744-63-9 | SynZeal Docetaxel Impurity 4 [synzeal.com]
2. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using... [pmc.ncbi.nlm.nih.gov]
3. - Docetaxel | Pharmaffiliates impurities [pharmaffiliates.com]

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